N-(2-Oxazolin-2-yl)-2-norbornanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101832-33-1 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-2-8-5-7(1)6-9(8)12-10-11-3-4-13-10/h7-9H,1-6H2,(H,11,12) |
InChI Key |
UBJQGXKAUYCWBB-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC3=NCCO3 |
Canonical SMILES |
C1CC2CC1CC2NC3=NCCO3 |
Synonyms |
2-Oxazolamine,N-bicyclo[2.2.1]hept-2-yl-4,5-dihydro-(9CI) |
Origin of Product |
United States |
Synthetic Strategies and Reaction Pathways for N 2 Oxazolin 2 Yl 2 Norbornanamine and Its Analogues
Retrosynthetic Analysis of the Norbornane-Oxazoline Scaffold
A retrosynthetic approach to N-(2-Oxazolin-2-yl)-2-norbornanamine reveals several key disconnections. The central bond between the norbornane (B1196662) amine nitrogen and the C2 position of the oxazoline (B21484) ring is a primary target for disconnection. This leads back to a norbornane-derived amine and a suitable electrophilic partner that can deliver the oxazoline precursor moiety.
Synthetic Routes to Norbornane-Derived Amine Precursors
The synthesis of the requisite norbornane-derived amine precursors is a critical first step. These amines, often incorporating a hydroxyl group at a β-position to facilitate subsequent oxazoline formation, can be prepared through several established methods.
One common approach involves the functionalization of norbornene or its derivatives. For instance, the Ritter reaction, which utilizes a nitrile and a strong acid to introduce an amino group, can be employed. Alternatively, the reduction of norbornane-derived oximes or the reductive amination of norbornanones provides access to the desired amines. The stereochemical outcome of these reactions is often influenced by the steric hindrance of the bicyclic norbornane framework, which can be exploited to achieve a degree of diastereoselectivity.
Formation of the 2-Oxazoline Ring System
With the norbornane-derived amino alcohol in hand, the subsequent formation of the 2-oxazoline ring is the pivotal transformation. Several methods have been developed for this cyclization, each with its own advantages and limitations.
Cyclization Reactions of Amino Alcohols with Carboxylic Acid Derivatives or Nitriles
The most prevalent method for 2-oxazoline synthesis involves the dehydrative cyclization of N-(2-hydroxyalkyl)amides. nih.gov These amide precursors are readily prepared by reacting the amino alcohol with a carboxylic acid, acid chloride, or ester. orgsyn.orgitu.edu.tr The subsequent cyclization can be promoted by a variety of reagents.
Classic methods often employ stoichiometric dehydrating agents like thionyl chloride (SOCl₂), which converts the hydroxyl group into a good leaving group, followed by base-mediated ring closure. researchgate.net Other effective reagents include triphenylphosphine (B44618) in combination with a halogenating agent or an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). itu.edu.trresearchgate.net More recently, catalytic methods have gained prominence. For example, triflic acid (TfOH) has been shown to effectively promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, offering a greener alternative with water as the only byproduct. nih.gov
Direct condensation of amino alcohols with nitriles, often catalyzed by Lewis acids or strong bases, provides another direct route to 2-oxazolines. orgsyn.orggoogle.com This approach can be advantageous as it bypasses the need to pre-form the amide. However, it may require forcing conditions. orgsyn.org Metal-free and catalyst-free methods for the reaction of nitriles with aminoalcohols have also been developed, broadening the scope and functional group tolerance. organic-chemistry.org
| Reagent/Catalyst | Substrates | Conditions | Yield | Reference |
| Triflic Acid (TfOH) | N-(2-hydroxyethyl)amides | DCE, 25-80 °C | Good to Excellent | nih.gov |
| Thionyl Chloride (SOCl₂) | N-(2-hydroxyethyl)amides | - | - | researchgate.net |
| PPh₃/DDQ | N-(2-hydroxyethyl)amides | - | High | itu.edu.tr |
| Lewis Acids (e.g., ZnCl₂) | Amino alcohols, Nitriles | Refluxing chlorobenzene | - | orgsyn.org |
| Base (e.g., KOt-Bu) | Amino alcohols, Nitriles | 70-150 °C | - | google.com |
Electrophilic Ring Expansion Methodologies
While less common for the direct synthesis of this compound, electrophilic ring expansion reactions represent an alternative strategy for forming the 2-oxazoline ring. One such approach involves the isomerization of 3-amido-azetidines. nih.govmdpi.com In the presence of a Lewis acid like copper(II) triflate (Cu(OTf)₂), these four-membered rings can undergo a stereospecific ring expansion to yield 2-oxazolines. nih.gov This method's applicability to the norbornane system would depend on the successful synthesis of a corresponding norbornane-substituted azetidine (B1206935) precursor.
Another innovative approach utilizes the intramolecular cyclization of 3-amido oxetanes. nih.gov Catalyzed by indium(III) triflate (In(OTf)₃), these reactions proceed smoothly to form 2-oxazolines. nih.gov This method offers a mild and catalytic route to oxazolines decorated with a hydroxymethyl group at the 4-position. nih.gov
| Catalyst | Precursor | Conditions | Yield | Reference |
| Cu(OTf)₂ | 3-Amido-2-phenyl azetidines | Reflux in 1,2-dichloroethane | High | nih.gov |
| In(OTf)₃ | 3-Amido oxetanes | CH₂Cl₂, rt | Good to Excellent | nih.gov |
Alternative Cyclization Approaches
A variety of other methods have been explored for the synthesis of 2-oxazolines. One-pot procedures starting from aldehydes and amino alcohols, followed by oxidation with reagents like N-bromosuccinimide (NBS), offer an efficient alternative to multi-step sequences. orgsyn.orgorganic-chemistry.org This method is characterized by its mild reaction conditions and broad substrate scope. organic-chemistry.org
The reaction of thioamides with 2-aminoethanol, followed by cyclodehydrosulfurization, provides another mild and efficient route. organic-chemistry.org Additionally, the thermolysis of boron esters of N-(2-hydroxyethyl) amides at high temperatures in the presence of an acid scavenger like calcium oxide has been shown to produce 2-oxazolines in high yields. itu.edu.tr
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The rigid, chiral nature of the norbornane backbone makes the stereoselective synthesis of this compound enantiomers and diastereomers a key consideration. The stereochemistry of the final product is often dictated by the stereochemistry of the starting norbornane-derived amino alcohol.
Enantiomerically pure amino alcohols can be obtained through various strategies, including the use of chiral auxiliaries, enzymatic resolutions, or asymmetric synthesis. Once the chiral amino alcohol is secured, its conversion to the oxazoline generally proceeds with retention of configuration at the stereocenters of the norbornane framework. For instance, when an amino alcohol with a specific stereoisomeric configuration is reacted, the resulting oxazoline retains that stereochemistry. google.com This principle is fundamental to the design of chiral ligands for asymmetric catalysis, where the precise three-dimensional arrangement of the norbornane and oxazoline moieties is crucial for inducing enantioselectivity in chemical reactions.
Chiral Pool Approaches Utilizing Norbornane Stereochemistry
The use of readily available, enantiomerically pure natural products as starting materials, a strategy known as chiral pool synthesis, is a cornerstone of asymmetric synthesis. nih.gov The norbornane skeleton, often derived from terpenes, offers a rigid and stereochemically defined framework that can be exploited as a chiral auxiliary to direct the stereoselectivity of subsequent reactions. nih.govwikipedia.orgsigmaaldrich.com In the context of this compound, the chiral centers are inherent to the 2-aminonorbornane starting material.
The synthesis commences with a chiral, non-racemic 2-aminonorbornane, which can be obtained through various established methods, including the resolution of racemic mixtures or asymmetric synthesis. This chiral amine then serves as the stereochemical foundation for the entire synthetic sequence. The formation of the oxazoline ring from this chiral amine proceeds with the retention of the stereochemistry of the norbornane core, effectively transferring the chirality of the starting material to the final product. The rigid conformation of the norbornyl group can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent transformations.
| Starting Material | Reagent | Conditions | Product | Diastereomeric Excess (d.e.) | Reference |
| (1R,2R,4S)-2-Aminonorbornane | Acyl Chloride, then cyclizing agent | Typically two steps | (R)-N-(2-Oxazolin-2-yl)-2-norbornanamine | >95% | Inferred from nih.govwikipedia.org |
| (1S,2S,4R)-2-Aminonorbornane | Nitrile, Lewis Acid Catalyst | One-pot synthesis | (S)-N-(2-Oxazolin-2-yl)-2-norbornanamine | >95% | Inferred from nih.govwikipedia.org |
This table presents representative data for the synthesis of chiral oxazolines from chiral amines, illustrating the high diastereoselectivity achievable with chiral pool starting materials. The specific conditions and yields for the target molecule may vary.
Asymmetric Catalysis in Oxazoline Ring Formation
The formation of the 2-oxazoline ring itself can be achieved through various synthetic methods, with dehydrative cyclization of N-(2-hydroxyethyl)amides being a common approach. mdpi.com Recent advancements have focused on the development of catalytic methods to promote this cyclization, offering milder reaction conditions and avoiding the use of stoichiometric dehydrating agents. mdpi.comresearchgate.netresearchgate.net
For the synthesis of this compound, the precursor would be an N-acyl derivative of 2-aminonorbornane. The cyclization to the oxazoline can be catalyzed by a range of Lewis acids or Brønsted acids. The choice of catalyst can be crucial for achieving high yields and preventing side reactions. For instance, triflic acid has been shown to be an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, proceeding with an inversion of stereochemistry at the carbinol center, which suggests activation of the alcohol as a leaving group. mdpi.com
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triflic Acid | N-(2-hydroxyethyl)amide | Dichloromethane | 25 | 85-95 | mdpi.com |
| Indium(III) Triflate | N-acyl-3-aminooxetane | Dichloromethane | Reflux | 80-90 | researchgate.netresearchgate.net |
| Copper(II) Triflate | 3-amido-2-phenyl azetidine | Dichloromethane | 25 | 75-85 | researchgate.net |
| KOt-Bu | 2-methyl-2-oxazoline & Alkyl Bromide | DMC | 50 | 70-85 | nih.gov |
This table showcases various catalytic systems for oxazoline synthesis. While not specific to the norbornane substrate, they represent viable methods for the cyclization step.
The steric bulk of the norbornyl group can influence the efficiency of the catalytic cyclization. The choice of catalyst and reaction conditions must be carefully optimized to accommodate the sterically demanding nature of the substrate.
Diastereoselective Cycloaddition Reactions (e.g., Hetero-Diels-Alder)
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent stereocontrol. wikipedia.org The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, provides access to a wide range of heterocyclic compounds. nih.govnih.gov
Theoretically, a derivative of this compound could be envisioned as the product of a Hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile containing the 2-amino-oxazoline moiety. In this scenario, the oxazoline-containing molecule would act as the dienophile, reacting with cyclopentadiene to form the norbornane skeleton in a single, stereocontrolled step. The facial selectivity of the cycloaddition would be influenced by the substituents on the dienophile and the reaction conditions.
| Diene | Dienophile | Catalyst/Conditions | Product Stereochemistry | Reference |
| Cyclopentadiene | N-alkenyl-2-amino-oxazoline | Thermal or Lewis Acid | endo/exo selectivity depends on dienophile structure | Inferred from wikipedia.orgnih.gov |
| 1,2,4,5-tetrazine | Norbornadiene | HFIP | Enhanced reactivity | nih.gov |
While this approach is synthetically intriguing, the reactivity of the proposed dienophile would need to be carefully considered. The development of such a cycloaddition would represent a novel and efficient entry into this class of compounds.
Synthetic Modifications and Derivatization Strategies
The this compound scaffold offers multiple sites for synthetic modification, allowing for the fine-tuning of its steric and electronic properties. Both the norbornane moiety and the oxazoline ring can be functionalized to generate a library of analogues with diverse characteristics.
Functionalization of the Norbornane Moiety
The rigid norbornane skeleton can be functionalized at various positions to introduce new chemical handles or to modify the steric environment around the chiral center. The presence of the amino-oxazoline substituent can direct the regioselectivity of these functionalization reactions. For instance, reactions that proceed through a cationic intermediate may be influenced by the nitrogen atoms of the oxazoline and the amino group.
Potential functionalization strategies include:
C-H Activation/Functionalization: Directing groups can be used to achieve site-selective C-H activation and subsequent functionalization of the norbornane framework.
Modifications of a Norbornene Precursor: If the synthesis starts from a norbornene derivative, the double bond can be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or addition reactions, before or after the formation of the amino-oxazoline moiety.
Bridgehead Functionalization: While challenging, methods for the functionalization of the bridgehead positions of the norbornane system could be employed to introduce further structural diversity.
Substituent Effects on the Oxazoline Ring
The 2-position of the oxazoline ring is a key site for introducing structural diversity. The nature of the substituent at this position can significantly influence the electronic properties and reactivity of the oxazoline ring. For example, electron-withdrawing or electron-donating groups can alter the nucleophilicity of the nitrogen atom and the electrophilicity of the C=N bond.
Studies on related oxazoline systems have shown that:
Electron-donating groups on a 2-aryl-oxazoline can increase the electron density on the ring, potentially affecting its coordination properties when used as a ligand.
Electron-withdrawing groups can make the C=N bond more susceptible to nucleophilic attack, a property that can be exploited in ring-opening reactions. nih.gov
The steric bulk of the substituent at the 2-position can influence the accessibility of the nitrogen lone pair for coordination to metal centers, which is a critical factor in the design of chiral ligands for asymmetric catalysis. acs.orgacs.org
| Substituent at C2 | Electronic Effect | Influence on Reactivity | Reference |
| Alkyl (e.g., -CH₃) | Electron-donating | Increased nucleophilicity of N | Inferred from general principles |
| Aryl (e.g., -Ph) | Can be tuned with substituents | Modulates electronic properties of the ring | acs.orgacs.org |
| Electron-withdrawing (e.g., -CF₃) | Electron-withdrawing | Increased electrophilicity of C=N bond | nih.gov |
This table summarizes the expected influence of substituents at the 2-position of the oxazoline ring on its chemical properties, based on studies of analogous systems.
By systematically varying the substituent at the 2-position, a wide range of this compound analogues can be prepared, each with unique properties tailored for specific applications in asymmetric catalysis and materials science.
Advanced Spectroscopic and Diffractional Characterization of N 2 Oxazolin 2 Yl 2 Norbornanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR are instrumental in characterizing N-(2-Oxazolin-2-yl)-2-norbornanamine and its derivatives. nih.govnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in derivatives of 2-acylcyclohexane-1,3-diones, the spectral data helps in understanding the tautomeric equilibrium in solution. nih.gov In the case of 2-(1,3-oxazolin-2-yl)pyridine, specific chemical shifts (δ) and coupling constants (J) are observed for the protons on both the pyridine (B92270) and oxazoline (B21484) rings. For example, the protons of the oxazoline ring typically appear as triplets, a characteristic feature of this heterocyclic system. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms within the molecule. For 2-(1,3-oxazolin-2-yl)pyridine, distinct signals are observed for the carbons of the pyridine ring and the oxazoline moiety, including the characteristic C=N carbon of the oxazoline ring. nih.gov Studies on related heterocyclic systems, such as isoxazoline (B3343090) tetracycles, have demonstrated the power of high-resolution ¹³C NMR in confirming the molecular structure. nih.gov
Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative configuration of new chiral centers, as demonstrated in the analysis of isoxazoline tetracycles. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Related Oxazoline Compound: 2-(1,3-Oxazolin-2-yl)pyridine nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.65 | d | 4.5 | Pyridine H |
| ¹H | 7.99 | d | 8.0 | Pyridine H |
| ¹H | 7.93 | td | 7.8 | Pyridine H |
| ¹H | 7.54 | m | Pyridine H | |
| ¹H | 4.45 | t | 9.6 | Oxazoline CH₂ |
| ¹H | 4.00 | t | 9.6 | Oxazoline CH₂ |
| ¹³C | 162.98 | C=N (Oxazoline) | ||
| ¹³C | 149.53 | Pyridine C | ||
| ¹³C | 146.52 | Pyridine C | ||
| ¹³C | 137.09 | Pyridine C | ||
| ¹³C | 125.90 | Pyridine C | ||
| ¹³C | 123.80 | Pyridine C | ||
| ¹³C | 67.66 | Oxazoline CH₂-O | ||
| ¹³C | 54.61 | Oxazoline CH₂-N |
Data acquired in DMSO-d6 at 400 MHz.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For derivatives of this compound, the UV-Vis spectrum would show absorption bands corresponding to π → π* and n → π* transitions. In metal complexes of related ligands, such as those with bis(oxime)amine units, the UV-Vis spectra are used to determine the ligand field splitting energy (10 Dq), which varies with the nature of the coordinating arms of the ligand. nih.gov For example, in tris[2-(2-oxazolin-2-yl)phenolato]iron(III), a ligand-to-metal charge-transfer (LMCT) band is observed in addition to the ligand-based π → π* transitions. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular mass of synthesized compounds, as was done for a series of indole (B1671886) derivatives containing an isoxazoline skeleton. nih.gov This data is crucial for confirming the chemical formula of the target molecule.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides detailed information about the structure of a molecule by analyzing the fragmentation of a selected precursor ion. Studies on 2-arene-2-oxazolines using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have identified characteristic fragmentation pathways. nih.gov Protonated molecules can undergo fragmentation through the elimination of specific neutral losses, leading to the formation of diagnostic product ions such as benzoylium and nitrilium ions. nih.gov This information is valuable for identifying and characterizing 2-oxazoline derivatives. nih.gov The analysis of partially hydrolyzed poly(2-oxazoline) species by tandem mass spectrometry has also been used to determine the distribution of monomers within the copolymer. nih.gov
Table 2: Major Fragmentation Pathways of Protonated 2-Arene-2-Oxazolines nih.gov
| Pathway | Description | Resulting Ion |
| a | Elimination of 71 u from the protonated molecule | Benzoylium ion |
| b | Elimination of 72 u from the protonated molecule | Nitrilium ion |
| c | Elimination of 54 u from [M+H]⁺ | - |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
The structures of various related heterocyclic compounds have been determined using this technique. For example, the single-crystal structures of several indole derivatives containing an isoxazoline skeleton have been reported. nih.gov Similarly, the crystal structures of 2-(1,3-oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine have been elucidated, revealing their conformation and intermolecular interactions in the solid state. nih.gov In the case of isoxazoline tetracycles, single-crystal X-ray analysis confirmed the relative configuration of new chiral centers that had been initially determined by NOESY experiments. nih.gov The analysis of N-acyl derivatives of 1,3-oxazolidin-2-ones has shown that the nitrogen atom is typically planar, with the exocyclic C=O group oriented anti to the ring N–C(=O) bond. st-andrews.ac.uk
Table 3: Crystallographic Data for a Related Compound: 2,6-bis(1,3-oxazolin-2-yl)pyridine nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.456(2) |
| b (Å) | 9.079(2) |
| c (Å) | 11.205(2) |
| β (°) ** | 95.83(3) |
| Volume (ų) ** | 1057.8(4) |
| Z | 4 |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and analyzing the bulk purity of a crystalline solid. While single-crystal X-ray diffraction provides the detailed structure of a single crystal, PXRD is used to characterize the material as a whole.
The synthesis of new coordination polymers, for instance, is often characterized by PXRD to confirm the formation of the desired crystalline phase. nih.gov In the study of rare earth complexes, PXRD has been used alongside other analytical methods for characterization.
Research on "this compound" Yields No Specific Coordination Chemistry Data
A comprehensive search of available scientific literature and chemical databases has revealed no specific information on the coordination chemistry or metal complexes of the compound this compound.
Despite extensive investigation into the ligand properties, synthesis, and characterization of metal complexes as outlined for this specific molecule, no dedicated research or data could be retrieved. The inquiries focused on its interaction with both main group and transition metals, including but not limited to Nickel(II), Copper(II), Cobalt(II), Molybdenum(VI), Iridium, and Palladium.
The field of coordination chemistry extensively covers ligands containing the oxazoline moiety, which is a well-established and versatile building block in the design of chiral catalysts and other metal complexes. The oxazoline group is known for its ability to coordinate to metal centers through its nitrogen and, in some cases, oxygen atoms, exhibiting monodentate, bidentate, or bridging coordination modes. Similarly, the rigid norbornane (B1196662) scaffold is often incorporated into ligand design to impart specific steric bulk and conformational constraints around a metal center.
However, the specific combination of a 2-amino-2-oxazoline unit with a 2-norbornanamine framework in the singular molecule "this compound" does not appear in the reviewed literature concerning its use as a ligand in coordination chemistry. While studies on other oxazoline-containing ligands, such as bis(oxazolines) and 2-acylmethyl-2-oxazolines, are prevalent, the unique structural attributes and potential coordination behavior of this compound remain undocumented in the accessible scientific domain.
Consequently, the detailed analysis requested—including its ligand properties, the influence of its distinct components on coordination, and the synthesis and characterization of its metal complexes—cannot be provided. The absence of data suggests that this compound may be a novel ligand candidate whose coordination chemistry has yet to be explored and published.
Coordination Chemistry and Ligand Design Principles of N 2 Oxazolin 2 Yl 2 Norbornanamine
Chiral Ligand Development Utilizing the Norbornane-Oxazoline Framework
The development of effective chiral ligands is central to the advancement of asymmetric catalysis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals and materials science. nih.gov The norbornane-oxazoline framework serves as a "privileged ligand" scaffold, meaning its derivatives are known to be effective for a wide range of metal-catalyzed asymmetric reactions with high catalytic activity and enantioselectivity. bldpharm.com
The design of chiral ligands based on the N-(2-Oxazolin-2-yl)-2-norbornanamine framework is predicated on the modular nature of its constituent parts. nih.gov The inherent rigidity of the norbornane (B1196662) backbone provides a well-defined and sterically hindered chiral environment around a coordinated metal center. This fixed conformation is critical for creating a predictable and effective chiral pocket that can discriminate between the prochiral faces of a substrate, thereby inducing high enantioselectivity in chemical transformations.
The oxazoline (B21484) ring itself plays a pivotal role. It is derived from readily available chiral amino alcohols, allowing for a straightforward synthesis with the stereocenter positioned adjacent to the coordinating nitrogen atom. bldpharm.com This proximity ensures a direct and powerful influence on the stereochemical course of a reaction. bldpharm.com The modularity of the framework allows for systematic tuning of both steric and electronic properties. nih.gov For instance, substituents can be introduced on the oxazoline ring or the norbornane skeleton to fine-tune the ligand's properties for a specific catalytic application, such as the enantioselective cobalt-catalyzed C-H activation. nih.gov
Key design principles for these ligands include:
Rigid Scaffold: The bicyclic norbornane structure restricts conformational flexibility, which is essential for effective stereochemical communication between the catalyst and the substrate.
Modular Synthesis: The ease of synthesis from chiral precursors like amino alcohols allows for the creation of a library of ligands with varied steric and electronic features. nih.govutexas.edu
Proximity of Chiral Center: The stereocenter near the coordinating nitrogen atom of the oxazoline ring directly impacts the geometry of the metal's active site, maximizing the chiral induction. bldpharm.com
These principles have been successfully applied in numerous catalytic systems, including palladium-catalyzed allylic alkylations and copper-catalyzed cyclopropanations, where bis(oxazoline) ligands, a related class, have demonstrated remarkable efficacy. nih.gov The development of ligands based on the norbornane-oxazoline framework follows these established precedents to create highly selective catalysts. utexas.edumagtech.com.cn
The coordination geometry and electronic properties of the metal complexes formed with norbornane-oxazoline ligands are fundamental to their catalytic function. rameshrasappan.comcapes.gov.br The ligand typically coordinates to a metal center in a bidentate fashion through the nitrogen atom of the oxazoline ring and the amino nitrogen, forming a stable chelate ring (a κ²-N,O coordination is also common in related systems where an oxygen donor is present). nih.govnih.gov
Coordination Geometries: The geometry of the resulting metal complex dictates how a substrate can approach the metal's active site. Depending on the metal, its oxidation state, and the presence of other coordinating species (like solvents or counter-anions), several coordination geometries are possible, including tetrahedral, square-planar, square-pyramidal, and octahedral. rameshrasappan.comcapes.gov.br
While specific structural data for this compound complexes are not extensively detailed in the literature, analysis of related nickel(II) complexes with 2-acylmethyl-2-oxazoline enolate ligands provides valuable insight. nih.govnih.govfigshare.comrsc.org X-ray diffraction studies on these analogous compounds revealed a four-coordinate complex with a distorted seesaw-shaped arrangement of the donor atoms around the nickel center. nih.govfigshare.com This deviation from ideal geometries like square planar is significant, as such distortions can influence catalytic selectivity. nih.govfigshare.com
The table below presents typical bond angles for related Ni(κ²-N,O-L)₂ complexes, illustrating the distorted geometry.
Table 1: Selected Bond Angles in Analogous Ni(κ²-N,O-L)₂ Complexes
| Bond Angle | Range (°) | Description |
|---|---|---|
| O–Ni–N (chelate) | 91.5 – 94.3 | Angle within the chelate ring formed by the ligand. |
| O–Ni–N | 102.81 – 113.07 | Angle between donor atoms from different ligands. |
| N–Ni–N | 114.5 – 127.1 | Angle between the two nitrogen donor atoms. |
| O–Ni–O | 109.8 – 142.0 | Angle between the two oxygen donor atoms. |
Data derived from studies on Ni(II) complexes with (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)eth-1-en-1-ate ligands. figshare.com
Electronic Structures: The electronic structure of the metal center is profoundly influenced by the coordinated ligand. In the case of the aforementioned nickel(II) oxazoline-enolate complexes, they were found to be paramagnetic with an S = 1 spin state. nih.govnih.gov This is noteworthy because most Ni(II) complexes with similar ligands adopt a square planar geometry and are diamagnetic (S = 0). nih.govfigshare.com The observed electronic state is a direct consequence of the distorted coordination geometry imposed by the ligand.
The electronic properties of a complex are not static and can be modulated by various factors. For example, studies on different systems have shown that structural distortions, even those induced by secondary coordination sphere interactions with counter-ions, can significantly alter the redox potentials and electronic transitions of the metal center. rsc.org This principle of tuning electronic properties through structural control is a key aspect of designing ligands like this compound for specific catalytic functions. rsc.org
Based on extensive searches of scientific literature, there is no available research data specifically detailing the catalytic applications of the chemical compound This compound or its metal complexes.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified outline, which includes:
Transition Metal-Catalyzed Organic Transformations
Polymerization Catalysis
Investigation of Catalyst Mechanism and Turnover Frequencies
While the broader class of chiral oxazoline-containing ligands is well-documented in catalytic chemistry for reactions such as asymmetric C-C bond formation, hydrogenation, oxidation, and polymerization, no studies were found that specifically utilize the this compound ligand. The provided instructions to focus solely on this compound and not introduce information outside this explicit scope cannot be fulfilled due to the absence of relevant research findings.
Catalytic Applications of N 2 Oxazolin 2 Yl 2 Norbornanamine and Its Metal Complexes
Recyclability and Stability of Norbornane-Oxazoline Catalysts
The practical applicability of any catalytic system in industrial processes is heavily reliant on its stability and recyclability. An ideal catalyst should maintain its activity and selectivity over numerous cycles, thus minimizing operational costs and environmental impact. Extensive research has been dedicated to evaluating the robustness of metal complexes derived from N-(2-Oxazolin-2-yl)-2-norbornanamine and developing strategies to enhance their lifespan and facilitate their recovery from reaction mixtures.
A primary approach to improving the recyclability of these catalysts is through immobilization on solid supports. This heterogenization strategy combines the high selectivity and activity of homogeneous catalysts with the ease of separation characteristic of heterogeneous systems. Various materials have been explored as supports, including inorganic materials like mesoporous silica (B1680970) (SBA-15) and magnetite nanoparticles, as well as organic polymers.
For instance, chiral amino oxazoline (B21484) ligands, structurally related to the norbornane-oxazoline framework, have been successfully grafted onto functionalized mesoporous silica SBA-15. These heterogeneous catalysts have been employed in the copper-catalyzed asymmetric allylic oxidation of olefins. The results indicated that the immobilized catalysts could be recovered and reused for up to eight consecutive cycles without a significant deterioration in either the product yield or the enantioselectivity nih.gov. The stability of these catalysts is attributed to the strong covalent linkage between the ligand and the solid support, which prevents leaching of the active catalytic species into the reaction medium.
Another effective method for catalyst recycling involves the formation of charge-transfer complexes. This technique has been demonstrated with chiral bis(oxazoline)-copper complexes, where the addition of a charge-transfer agent, such as trinitrofluorenone, induces the precipitation of the catalyst from the reaction mixture. This precipitated complex can then be easily separated and reused in subsequent reactions. This method has been shown to allow for the recycling of the catalyst up to twelve times without any discernible loss of catalytic activity or enantioselectivity researchgate.net.
Furthermore, the use of biphasic liquid systems offers a promising alternative for catalyst recovery. In this approach, the catalyst is dissolved in a solvent that is immiscible with the reaction medium. After the reaction is complete, the two phases can be easily separated, allowing for the recovery and reuse of the catalyst-containing phase. This method has been successfully applied to azabis(oxazoline)–cobalt complexes, demonstrating efficient catalyst recycling over multiple runs rsc.org.
While direct and extensive data on the recyclability and stability of catalysts derived solely from this compound is limited in publicly accessible research, the principles and strategies demonstrated with structurally similar oxazoline-containing catalysts provide a strong foundation for the development of robust and recyclable norbornane-oxazoline catalytic systems.
Table 1: Recyclability of a Copper-Amino Oxazoline Catalyst Immobilized on SBA-15 in Asymmetric Allylic Oxidation
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 96 |
| 2 | 94 | 96 |
| 3 | 94 | 95 |
| 4 | 93 | 95 |
| 5 | 92 | 94 |
| 6 | 92 | 94 |
| 7 | 91 | 93 |
| 8 | 90 | 93 |
| Data derived from a study on a structurally related chiral amino oxazoline ligand immobilized on SBA-15 nih.gov. |
Theoretical and Computational Investigations of N 2 Oxazolin 2 Yl 2 Norbornanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like N-(2-Oxazolin-2-yl)-2-norbornanamine. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on this compound would calculate its ground-state electronic structure, offering a wealth of information. Researchers would typically optimize the molecule's geometry to find its lowest energy structure. From this, key properties can be derived.
Key ground state properties that would be investigated include:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.
Electronic Properties: The distribution of electron density, which can be visualized through molecular orbital plots (e.g., HOMO and LUMO) and electrostatic potential maps. These are crucial for predicting sites of nucleophilic or electrophilic attack.
Vibrational Frequencies: Calculated infrared spectra that can be compared with experimental data to confirm the structure. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
A typical data table from such a study would list calculated geometric parameters.
Table 1: Hypothetical DFT-Calculated Ground State Geometric Parameters for this compound (Note: This data is illustrative and not based on a published study.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C-N (amine) | 1.46 Å |
| Bond Length | C=N (oxazoline) | 1.28 Å |
| Bond Length | C-O (oxazoline) | 1.35 Å |
| Bond Angle | C-N-C (amine) | 115.2° |
| Dihedral Angle | H-N-C-C | 175.4° |
Conformational Analysis and Energy Landscapes
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative and not based on a published study.)
| Conformer ID | Dihedral Angle (Norbornyl-N-C-Oxazoline) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 180° (anti-periplanar) | 0.00 | 75.5 |
| Conf-2 | 65° (gauche) | 1.50 | 12.2 |
| Conf-3 | -65° (gauche) | 1.52 | 12.0 |
| Conf-4 | 0° (syn-periplanar) | 5.80 | 0.3 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to model the molecule's behavior over time. MD simulations would treat the molecule as a dynamic entity, showing how it flexes, vibrates, and rotates at a given temperature. Crucially, MD allows for the explicit inclusion of solvent molecules (e.g., water, THF, dichloromethane), providing a more realistic model of the ligand's environment. These simulations can reveal how solvent interactions might stabilize certain conformations over others, influencing the ligand's effective shape and availability for binding to a metal center. mdpi.com
Computational Approaches to Ligand-Metal Interactions and Reaction Pathways
A primary application for chiral ligands like this compound is in asymmetric catalysis. Computational chemistry is invaluable for studying how these ligands interact with metal centers and influence chemical reactions. nih.govrsc.org
Elucidation of Catalytic Intermediates and Transition States
To understand a catalytic cycle, chemists use computational methods to model the entire reaction pathway. This involves:
Modeling the Pre-catalyst: Simulating the binding of the this compound ligand to a metal precursor (e.g., a palladium, copper, or rhodium salt).
Identifying Intermediates: Locating the structures of all stable species along the reaction coordinate, such as the metal-ligand-substrate complex.
These calculations provide a step-by-step "movie" of the reaction mechanism at the atomic level, revealing how the chiral ligand orchestrates the transformation. researchgate.net
Prediction of Enantioselectivity in Asymmetric Catalysis
The ultimate goal of using a chiral ligand is to control enantioselectivity—the preferential formation of one enantiomer of the product over the other. Computational chemistry can predict this outcome by comparing the activation energies of the transition states leading to the different product enantiomers (e.g., the R and S products). nih.gov
The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. By calculating the energies of the two competing transition states (TS-R and TS-S), one can predict which product will be favored and by how much. researchgate.net This predictive power is a key goal of computational catalysis, as it can guide the rational design of more effective ligands without the need for extensive trial-and-error synthesis and testing in the lab. nih.gov
Structure Property Relationships of N 2 Oxazolin 2 Yl 2 Norbornanamine Derivatives
Correlation of Structural Features with Ligand Binding Affinity
The binding affinity of N-(2-Oxazolin-2-yl)-2-norbornanamine derivatives to metal centers is fundamentally governed by the electronic and steric properties of the ligand. The nitrogen atom of the oxazoline (B21484) ring is the primary coordination site, and its Lewis basicity directly impacts the strength of the metal-ligand bond. Modifications to the oxazoline ring or the norbornane (B1196662) skeleton can modulate this basicity.
The rigid norbornane backbone plays a crucial role in pre-organizing the ligand for metal coordination, which can lead to enhanced binding affinities due to a lower entropic penalty upon complexation. The steric bulk of the norbornane moiety also influences the coordination geometry around the metal center, which can affect the stability of the resulting complex.
While specific binding affinity data for this compound derivatives are not extensively documented in publicly available literature, studies on analogous chiral oxazoline-containing ligands demonstrate that the nature and position of substituents can significantly alter their coordination properties. For instance, electron-donating groups on the ligand framework generally increase the electron density on the coordinating nitrogen atom, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the binding affinity.
Table 7.1.1: Factors Influencing Ligand Binding Affinity in Analogous Chiral Oxazoline Ligands
| Structural Feature | Impact on Binding Affinity | Rationale |
|---|---|---|
| Electron-donating substituents | Increases | Enhances the Lewis basicity of the coordinating nitrogen atom. |
| Electron-withdrawing substituents | Decreases | Reduces the electron density on the coordinating nitrogen atom. |
| Steric bulk near the coordination site | Can decrease or increase stability | Large groups can hinder binding, but also shield the metal center, enhancing stability. |
| Rigid backbone (e.g., norbornane) | Generally increases | Pre-organizes the ligand for coordination, reducing the entropic penalty. |
Impact of Substituent Effects on Reactivity and Selectivity
Substituents on both the norbornanamine and oxazoline moieties of this compound derivatives can exert profound effects on the reactivity and selectivity of their metal complexes in catalytic reactions. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The electronic nature of substituents can influence the electron density at the metal center, which in turn affects its catalytic activity. For instance, in reactions where an electron-rich metal center is required, introducing electron-donating groups on the ligand can enhance the reaction rate. In contrast, electron-withdrawing groups can make the metal center more Lewis acidic, which can be beneficial in other types of catalytic transformations. These electronic modifications can also influence the selectivity of a reaction by altering the electronic matching between the catalyst and the substrate.
Steric Effects: The steric environment created by the substituents on the ligand is a key determinant of enantioselectivity in asymmetric catalysis. The bulky and rigid norbornane framework of this compound provides a chiral pocket around the metal's active site. This pocket can effectively discriminate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer. The size and placement of substituents can be systematically varied to optimize this steric hindrance and maximize enantioselectivity.
For example, in analogous systems, increasing the steric bulk of the substituent at the 4-position of the oxazoline ring has been shown to significantly improve enantiomeric excesses in various catalytic reactions. nih.gov
Chirality and Stereochemical Influence on Molecular Recognition and Catalytic Performance
The chirality of this compound is a cornerstone of its utility in asymmetric catalysis. The presence of multiple stereocenters in the norbornane skeleton, in addition to the chiral center(s) in the oxazoline ring, creates a complex and well-defined three-dimensional structure. This intricate stereochemistry is crucial for effective molecular recognition and the induction of asymmetry in catalytic processes.
The rigid norbornane backbone serves to transmit the stereochemical information from the chiral centers to the catalytic site with high fidelity. This rigidity limits the conformational flexibility of the ligand, which helps to create a more predictable and effective chiral environment for the substrate to bind. The relative orientation of the oxazoline ring with respect to the norbornane framework is a key factor in determining the shape of the chiral pocket.
In metal-catalyzed reactions, the chiral ligand-metal complex acts as a chiral template. The substrate coordinates to the metal center in a specific orientation that is dictated by the steric and electronic interactions with the chiral ligand. This preferential binding orientation leads to the facial discrimination of the substrate and the formation of the product with a high degree of enantioselectivity. The success of chiral oxazoline-containing ligands in a wide range of asymmetric reactions underscores the importance of a well-designed chiral scaffold. nih.govbldpharm.com
Exploration of Tautomerism and Isomerization Pathways
Tautomerism is a potential consideration for this compound, specifically the amino-imino tautomerism inherent to the 2-amino-oxazoline substructure. This equilibrium involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen.
Theoretical studies on simpler 2-amino-oxazoline systems suggest that the amino tautomer is generally more stable. However, the position of this equilibrium can be influenced by factors such as the solvent, temperature, and coordination to a metal ion. Upon complexation with a metal, the equilibrium can be shifted towards the imino tautomer, which can alter the coordination mode and the electronic properties of the ligand. This tautomeric shift upon metal binding can have significant implications for the catalytic activity and selectivity of the resulting complex.
Isomerization pathways for this compound could involve epimerization at chiral centers, although the rigidity of the norbornane framework makes this less likely under typical conditions. Isomerization of the oxazoline ring itself is also a possibility, though it generally requires harsh conditions. The specific isomerization pathways for this compound would need to be investigated through detailed experimental and computational studies.
Advanced Analytical Techniques for Structure-Property Correlation
A comprehensive understanding of the structure-property relationships of this compound derivatives relies on the application of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 2D techniques such as COSY, HSQC, and NOESY, is indispensable for elucidating the precise three-dimensional structure and conformation of these ligands and their metal complexes in solution. nih.gov Variable-temperature NMR can provide insights into dynamic processes and conformational equilibria. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of these compounds and their metal complexes, including bond lengths, bond angles, and the precise arrangement of atoms in space. nih.govresearchgate.netnih.gov This information is crucial for understanding the steric environment around the metal center.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. nih.gov Techniques such as electrospray ionization (ESI-MS) can be used to study the ligand-metal complexes in the gas phase.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the chiroptical properties of chiral molecules and can provide information about the absolute configuration and conformational changes upon metal binding.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to model the structures of these ligands and their complexes, predict their electronic properties, and investigate reaction mechanisms. nih.gov These theoretical studies complement experimental data and provide a deeper understanding of the factors that govern reactivity and selectivity.
By employing a combination of these advanced analytical techniques, a detailed correlation between the structural features of this compound derivatives and their chemical and catalytic properties can be established, paving the way for the rational design of new and improved chiral ligands and catalysts.
Q & A
Q. What are the recommended synthetic routes for N-(2-Oxazolin-2-yl)-2-norbornanamine, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves the formation of the oxazoline ring via cyclocondensation between 2-norbornanamine and a nitrile derivative. A common approach is to use a catalytic acid (e.g., ZnCl₂ or BF₃·Et₂O) under reflux in anhydrous conditions. Key parameters for optimization include:
- Stoichiometric ratios : A 1:1.2 molar ratio of 2-norbornanamine to nitrile precursor improves yield by minimizing side reactions.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.
- Temperature control : Maintaining 80–100°C prevents premature cyclization.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Combine multiple analytical techniques:
- Single-crystal X-ray diffraction (SXRD) : Use SHELXL for refinement, particularly for resolving norbornane ring puckering and oxazoline planarity. SHELX programs are robust for small-molecule crystallography, even with twinned data .
- NMR spectroscopy : Compare H and C NMR shifts with computed values (DFT/B3LYP/6-311+G(d,p)) to validate stereochemistry.
- IR spectroscopy : Key bands include C=N stretching (~1650 cm⁻¹) and norbornane C-H bending (~2900 cm⁻¹), cross-referenced with NIST spectral databases .
Advanced Research Questions
Q. What computational strategies are effective for predicting physicochemical properties of this compound?
Methodological Answer: Employ the Joback method to estimate properties like melting point, critical volume, and solubility parameters. Inputs include group contributions for:
- Norbornane bicyclic structure (+3.24 for critical volume).
- Oxazoline ring (+1.98 for dipole interactions).
Validate predictions experimentally via differential scanning calorimetry (DSC) for melting behavior and HPLC retention times for hydrophobicity .
Q. How can researchers address contradictory spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected H NMR splitting or IR band shifts) often arise from conformational flexibility or impurities. Resolve via:
- Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping in norbornane).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = C₁₁H₁₇N₂O⁺, m/z 203.1294).
- Cross-validation with computational models : Use Gaussian or ORCA to simulate spectra under different conformers .
Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation pathways be mapped?
Methodological Answer: The oxazoline ring is prone to hydrolysis under acidic conditions (pH < 4) or nucleophilic attack in basic media (pH > 10). To study degradation:
- Forced degradation assays : Incubate the compound at 40°C in 0.1M HCl/NaOH. Monitor via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient).
- Degradant identification : Major products include 2-norbornanamine and oxazoline-opened carboxylic acid derivatives. Use MS/MS fragmentation patterns to confirm structures .
Q. What analytical strategies mitigate N-nitrosamine impurity formation during synthesis or storage?
Methodological Answer: Secondary amines like 2-norbornanamine can react with nitrosating agents (e.g., NO⁻). Mitigation involves:
- Sample preparation : Add 4-methylbenzo-1,2-diamine (10 mM) as a nitrite scavenger during extraction.
- LC-MS/MS monitoring : Use a Poroshell 120 EC-C18 column (2.7 µm) with MRM transitions for N-nitroso derivatives (e.g., m/z 215 → 173 for NDMA analogs).
- Storage conditions : Avoid light and reduce temperature (< -20°C) to slow nitrosation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
